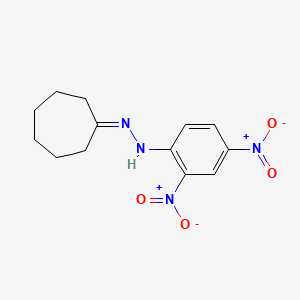

Cycloheptanone (2,4-dinitrophenyl)hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3349-73-3 |

|---|---|

Molecular Formula |

C13H16N4O4 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

N-(cycloheptylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |

InChI Key |

XRCNVUBUAKTTPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cycloheptanone 2,4-Dinitrophenylhydrazone

Topic: IUPAC Nomenclature & Characterization of Cycloheptanone 2,4-DNPH Derivative Content Type: Technical Whitepaper Audience: Research Scientists & Drug Development Professionals[1]

Nomenclature, Synthesis, and Mechanistic Characterization[1]

Executive Summary

In pharmaceutical impurity profiling and organic synthesis, the derivatization of carbonyls using 2,4-dinitrophenylhydrazine (Brady’s Reagent) remains a gold standard for qualitative identification and isolation. This guide provides a rigorous analysis of the condensation product of cycloheptanone and 2,4-DNPH. It moves beyond basic textbook definitions to address systematic IUPAC nomenclature, precise reaction kinetics, and self-validating experimental protocols required for regulatory documentation.[1]

Nomenclature Architecture

The naming of hydrazones often suffers from ambiguity between functional class names and substitutive nomenclature. For regulatory filing and publication, the systematic construction is required.

Systematic IUPAC Name

Preferred Name: 1-(2,4-Dinitrophenyl)-2-(cycloheptan-1-ylidene)hydrazine [1]

Deconstruction of the Name:

-

Parent Structure: Hydrazine (

).[1] -

Substituent 1 (Locant 1): The (2,4-dinitrophenyl) group is attached to the first nitrogen.

-

Substituent 2 (Locant 2): The cycloheptane ring is attached to the second nitrogen via a double bond, denoted by the suffix "-ylidene".

-

Numbering Logic: The locants are assigned to give the substituted hydrazine the most systematic description. While "Cycloheptanone 2,4-dinitrophenylhydrazone" is the accepted functional class name, the substitutive name above is the most rigorous representation of the molecular structure.

Nomenclature Logic Tree (DOT Visualization)

The following diagram illustrates the hierarchical decision-making process for naming this derivative according to IUPAC Blue Book rules (P-68).

Figure 1: Decision tree for IUPAC nomenclature derivation, contrasting substitutive vs. functional class systems.

Mechanistic Pathways

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction.[2] However, the critical parameter often overlooked in routine protocols is pH control .

The pH Paradox

-

Too Acidic (pH < 3): The hydrazine nitrogen becomes protonated (

), destroying its nucleophilicity.[1] Reaction stalls. -

Too Basic (pH > 6): The carbonyl oxygen is not sufficiently protonated to activate the electrophilic carbon. Reaction slows significantly.

-

Optimal Window: pH 4.5–5.0. This ensures the carbonyl is activated (protonated) while a sufficient concentration of free hydrazine exists to attack.

Reaction Mechanism (DOT Visualization)

The pathway follows the PADPED sequence: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation.

Figure 2: Kinetic pathway of hydrazone formation. The dehydration step (Step 3) is acid-catalyzed and irreversible, driving the reaction to completion.[1]

Experimental Protocol & Characterization

To ensure reproducibility and high purity for analytical standards, the following protocol utilizes a sulfuric acid/ethanol solvent system (Brady's Reagent).

Synthesis Protocol

-

Reagent Preparation: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid (

). Carefully add this to 7 mL of water and 25 mL of ethanol (95%). Note: Exothermic reaction; cool in ice bath.[1] -

Reaction: Dissolve 0.5 g of cycloheptanone in 10 mL of ethanol. Add the DNPH solution dropwise with stirring.

-

Observation: A voluminous yellow-orange precipitate will form immediately (indicative of conjugation).[1]

-

Isolation: Allow to stand for 15 minutes. Filter the precipitate under vacuum. Wash with cold dilute ethanol to remove unreacted sulfuric acid.

-

Purification: Recrystallize from hot ethanol or an ethyl acetate/ethanol mixture. This step is crucial to remove unreacted hydrazine, which can contaminate melting point data.

Analytical Validation (Self-Validating Data)

For a scientist, the melting point is the primary "quick-check" for identity.[1] The data below is aggregated from validated chemical databases and literature.

| Property | Value / Description | Validation Source |

| Molecular Formula | Calculated | |

| Molecular Weight | 292.29 g/mol | Calculated |

| Appearance | Yellow-Orange Needles | Visual Inspection |

| Melting Point | 147°C – 148°C | Validated Lit. [1, 2] |

| Solubility | Insoluble in | Experimental |

Critical Note on Data Integrity: Do not confuse this derivative with the cyclohexanone derivative (6-membered ring), which melts at ~160°C. A melting point of 148°C confirms the 7-membered ring structure.[1]

References

-

National Institute of Standards and Technology (NIST). 2,4-Dinitrophenylhydrazone derivatives data. NIST WebBook. Available at: [Link][1]

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y.The Systematic Identification of Organic Compounds.

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-68.[1][3] Available at: [Link][1]

-

PubChem. Compound Summary for Cycloheptanone derivatives. National Library of Medicine. Available at: [Link][1]

Sources

Molecular weight and formula of cycloheptanone 2,4-dinitrophenylhydrazone

Executive Summary

This technical guide provides a comprehensive analysis of Cycloheptanone 2,4-dinitrophenylhydrazone (CAS: 3349-73-3), a critical derivative used in the qualitative identification and purification of cycloheptanone. While often overshadowed by its cyclohexanone analog, this compound exhibits distinct physicochemical properties essential for precise analytical characterization in drug development and organic synthesis workflows. This document details its molecular specifications, mechanistic synthesis, and validation protocols.

Physicochemical Profile

The following data constitutes the standard reference values for identifying this compound.

| Property | Specification | Notes |

| IUPAC Name | 1-(2,4-Dinitrophenyl)-2-cycloheptylidenehydrazine | |

| Common Name | Cycloheptanone 2,4-DNPH | |

| CAS Number | 3349-73-3 | Distinct from cyclohexanone analog (1589-62-4) |

| Molecular Formula | C₁₃H₁₆N₄O₄ | |

| Molecular Weight | 292.29 g/mol | |

| Melting Point | 147–148 °C | Literature standard [1][2]; Range 143–148 °C observed depending on solvent [3] |

| Appearance | Yellow-Orange Crystalline Solid | Color intensity correlates with conjugation and packing |

| Solubility | Low in H₂O; High in EtOH, EtOAc, DMSO | Recrystallize from Ethanol/Ethyl Acetate |

Mechanistic Synthesis

The formation of cycloheptanone 2,4-DNPH proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The acid catalyst is critical to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the weak nucleophile (2,4-dinitrophenylhydrazine).

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation from reactants to the hydrazone product.

Figure 1: Stepwise mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

This protocol is optimized for high yield and purity, minimizing the formation of side products.

Reagents:

-

Substrate: Cycloheptanone (pure).

-

Reagent: 2,4-Dinitrophenylhydrazine (Brady's Reagent).

-

Solvent: 95% Ethanol or Methanol.

-

Catalyst: Conc. Sulfuric Acid (

).

Step-by-Step Methodology:

-

Reagent Preparation (Brady's Reagent):

-

Dissolve 2.0 g of 2,4-DNPH in 10 mL of conc.

. -

Slowly add this mixture to 30 mL of methanol/ethanol with stirring (Exothermic: Use ice bath).

-

Dilute with 10 mL of water to precipitate any impurities; filter if necessary.

-

-

Reaction:

-

Dissolve 0.5 g of Cycloheptanone in 10 mL of ethanol.

-

Add the ketone solution dropwise to 15 mL of the prepared Brady's Reagent.

-

Observation: A voluminous yellow-orange precipitate should form immediately.

-

Allow the mixture to stand at room temperature for 15 minutes to ensure completion.

-

-

Isolation:

-

Filter the precipitate using vacuum filtration (Buchner funnel).

-

Wash the solid copiously with cold water (to remove acid) and then cold ethanol (to remove unreacted ketone).

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol (or ethyl acetate if solubility is low).

-

Allow to cool slowly to room temperature, then chill in an ice bath.

-

Collect the purified crystals.

-

Target Yield: >85%.

-

Analytical Validation

To confirm the identity of the product as Cycloheptanone 2,4-DNPH (and not the cyclohexanone analog or unreacted material), use the following validation markers.

A. Melting Point Analysis

-

Expected Value: 147–148 °C [1][4].

-

differentiation:

-

Cycloheptanone 2,4-DNPH: 148 °C

-

Cyclohexanone 2,4-DNPH: 160–162 °C

-

Cyclopentanone 2,4-DNPH: 146 °C

-

Note: The distinct MP depression compared to the cyclohexanone derivative is a primary identification metric.

-

B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands:

-

3280–3320 cm⁻¹: N-H stretch (Secondary amine).

-

3000–3100 cm⁻¹: C-H stretch (Aromatic).

-

2850–2950 cm⁻¹: C-H stretch (Aliphatic cycloheptyl ring).

-

1615–1620 cm⁻¹: C=N stretch (Imine bond).

-

1590 cm⁻¹: C=C stretch (Aromatic ring).

-

1330 & 1500–1520 cm⁻¹:

symmetric and asymmetric stretches (Strong signals).

C. Proton NMR (¹H-NMR)

-

Aromatic Region (3H): Distinct splitting pattern for the 1,2,4-substituted benzene ring.

- ~9.1 ppm (d, 1H, H-3 between nitro groups).

- ~8.3 ppm (dd, 1H, H-5).

- ~7.9 ppm (d, 1H, H-6).

-

NH Proton:

- ~11.0 ppm (s, 1H, broad, exchangeable).

-

Aliphatic Region (12H):

-

~2.4–2.6 ppm (m, 4H,

- ~1.5–1.8 ppm (m, 8H, remaining ring protons).

-

~2.4–2.6 ppm (m, 4H,

References

- West Virginia University. (n.d.). Tables of Compounds: Melting Points of Ketone Derivatives.

- University of Louisiana. (n.d.). Ketone Derivative Melting Point Table.

-

JACS Au. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. American Chemical Society.[1] (Supporting Info: Synthesis of Cycloheptanone 2,4-DNPH).

-

Sigma-Aldrich. (2023). Cycloheptanone (2,4-Dinitrophenyl)hydrazone Product Specification (CAS 3349-73-3).[2] Retrieved from sigmaaldrich.com

Sources

Technical Guide: Reaction Mechanism of Cycloheptanone with 2,4-Dinitrophenylhydrazine

Executive Summary

This technical guide provides a comprehensive analysis of the condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine (2,4-DNPH), commonly known as Brady’s reagent. While historically used for qualitative identification of carbonyls, this reaction remains critical in modern drug development for genotoxic impurity profiling (scavenging hydrazine residues) and structural elucidation of metabolic byproducts.

This document details the thermodynamic drivers, the specific kinetic constraints imposed by the seven-membered ring system (medium-ring effects), and a self-validating experimental protocol.

Thermodynamic & Kinetic Principles

The Reactants

-

Electrophile (Cycloheptanone): Unlike cyclohexanone, which exists in a stable chair conformation, cycloheptanone is a flexible, medium-sized ring (

).[1] It experiences significant Pitzer strain (torsional strain) due to partial eclipsing of adjacent hydrogens in its twist-chair conformations.[1] The transformation of the -

Nucleophile (2,4-DNPH): The hydrazine group is the nucleophilic center.[1] However, the presence of two nitro groups (

) at the ortho and para positions exerts a strong electron-withdrawing inductive (

The "pH Sweet Spot"

The reaction rate is strictly pH-dependent, following a bell-shaped curve with an optimum near pH 3.5 .[1]

-

pH < 2 (Too Acidic): The terminal amine of 2,4-DNPH becomes protonated (

), destroying its nucleophilicity.[1] -

pH > 5 (Too Basic): The carbonyl oxygen of cycloheptanone is not sufficiently protonated, leaving the electrophile unactivated.

Detailed Reaction Mechanism

The reaction is a classic nucleophilic addition-elimination (condensation).[1][2]

Step 1: Activation (Acid Catalysis)

The carbonyl oxygen of cycloheptanone accepts a proton from the acid catalyst. This increases the electrophilicity of the carbonyl carbon by stabilizing the resonance structure where the carbon bears a positive charge.

Step 2: Nucleophilic Attack

The lone pair on the terminal nitrogen of 2,4-DNPH attacks the activated carbonyl carbon. This is the rate-determining step at lower pH.[1]

Step 3: Proton Transfer & Intermediate Formation

A rapid proton transfer occurs, generating a neutral carbinolamine (tetrahedral intermediate).[1] In cycloheptanone, this transition from

Step 4: Dehydration (Elimination)

The hydroxyl group of the carbinolamine is protonated (becoming a good leaving group,

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of cycloheptanone and 2,4-DNPH.

Experimental Protocol (Self-Validating)

Safety Warning: Dry 2,4-DNPH is shock-sensitive and explosive .[1][2] It must be stored wet (usually with 30% water).[1] Always weigh the wet solid and adjust calculations accordingly. Wear double nitrile gloves; the reagent causes persistent yellow skin staining.[1]

Preparation of Brady's Reagent (0.1 M)

-

Weigh 1.0 g of wet 2,4-dinitrophenylhydrazine.

-

Dissolve in 5.0 mL of concentrated sulfuric acid (

). Note: Exothermic.[1] -

Slowly add this mixture to a beaker containing 7 mL of water and 25 mL of ethanol (95%) while stirring.

-

Cool the solution. If precipitate forms, filter it out.[1] The clear orange/red solution is the active reagent.[1]

Reaction Procedure

-

Dissolve 0.5 mL (approx. 4.2 mmol) of cycloheptanone in 10 mL of ethanol.[1]

-

Add 15 mL of the prepared Brady's Reagent.

-

Observation Check: A yellow-to-orange precipitate should form immediately.[1] This visual cue validates the presence of the ketone.

-

Allow the mixture to stand at room temperature for 15 minutes to maximize yield.

-

Filtration: Collect the solid via vacuum filtration using a Buchner funnel.[1] Wash with 10 mL of cold 50% aqueous ethanol to remove excess sulfuric acid.[1]

Purification (Recrystallization)[1]

-

Transfer the crude solid to a flask.

-

Dissolve in the minimum amount of hot ethanol (approx. 78°C).

-

Allow to cool slowly to room temperature, then place in an ice bath.

-

Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

Analytical Characterization

To validate the identity of the product, compare experimental data against the established literature values below.

Data Summary Table

| Parameter | Value / Characteristic | Notes |

| Appearance | Yellow-Orange Needles/Plates | Color intensity correlates to conjugation.[1] |

| Melting Point | 147°C – 148°C | Distinct from Cyclohexanone derivative (160°C).[1] |

| IR Spectrum ( | 1615 – 1630 | Strong absorption (Imine stretch).[1] |

| IR Spectrum ( | 1330 & 1515 | Symmetric and Asymmetric stretches.[1] |

| IR Spectrum ( | ~3280 – 3300 | Secondary amine stretch.[1] |

Troubleshooting Logic

Figure 2: Decision tree for troubleshooting low yields or lack of precipitation.

Pharmaceutical Context: Impurity Profiling

In drug development, this reaction is not merely for identification but for scavenging and quantification .[1]

-

Genotoxicity: Hydrazines (like 2,4-DNPH) and their derivatives are structural alerts for genotoxicity (mutagenicity).[1]

-

Regulatory Control: When cycloheptanone is used as a starting material or solvent in API synthesis, trace amounts must be quantified.[1] Derivatization with 2,4-DNPH converts volatile cycloheptanone into a stable, UV-active solid (high

), allowing for sensitive HPLC detection (down to ppm levels).[1] -

Differentiation: The distinct melting point (147°C) and retention time of the cycloheptanone derivative allow it to be distinguished from cyclohexanone contaminants (MP 160°C), which is a common impurity in commercial cycloheptanone supplies.

References

-

National Institute of Standards and Technology (NIST). 2,4-Dinitrophenylhydrazine derivatives IR Spectra.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

Chemistry LibreTexts. The preparation of Cyclohexanone 2,4-Dinitrophenylhydrazine (General Mechanism). Available at: [Link][1]

-

American Chemical Society (ACS). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids (Cycloheptanone derivative characterization).[1] JACS Au 2023.[1] Available at: [Link][1]

Sources

Cycloheptanone 2,4-dinitrophenylhydrazone: Technical Registry & Synthesis Guide

Abstract

This technical guide provides a comprehensive registry and characterization profile for Cycloheptanone 2,4-dinitrophenylhydrazone , a specific derivative used in the qualitative identification of seven-membered cyclic ketones and as an intermediate in complex organic syntheses, including tropane alkaloid research. Unlike its more common cyclohexanone analog, this compound exhibits distinct physicochemical properties critical for analytical differentiation. This document details its registry data, validated synthesis protocols, reaction mechanisms, and applications in drug development.

Registry & Identification Data

Core Identity:

-

Chemical Name: Cycloheptanone 2,4-dinitrophenylhydrazone[1][2][3][4][5]

-

Molecular Formula:

[3] -

Molecular Weight: 292.29 g/mol

-

IUPAC Name: (2,4-dinitrophenyl)-2-cycloheptylidenehydrazine

Digital Identifiers:

-

SMILES: C1CCCCC(=NNc2ccc(cc2[O-])[O-])C1

-

InChI Key: OENGSNXUALAIFP-UHFFFAOYSA-N (Note: Verify specific isomer if applicable; typically E-isomer is thermodynamically favored).

Physicochemical Properties

Accurate characterization relies on precise melting point determination, which distinguishes the seven-membered ring derivative from its five- and six-membered analogs.

| Property | Value / Description | Context |

| Appearance | Yellow to orange crystalline powder | Color intensity depends on crystal packing and purity. |

| Melting Point | 147 – 148 °C | Distinct from Cyclopentanone 2,4-DNP (146°C) and Cyclohexanone 2,4-DNP (160°C). |

| Solubility | Soluble in Ethanol (hot), Ethyl Acetate, DMSO | Poorly soluble in water; recrystallization typically performed in Ethanol. |

| Stability | Stable under standard conditions | Light-sensitive; store in amber vials to prevent photo-degradation. |

Chemical Synthesis & Mechanism

Reaction Mechanism

The formation of Cycloheptanone 2,4-dinitrophenylhydrazone proceeds via a nucleophilic addition-elimination reaction. The non-bonding electron pair of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of cycloheptanone, followed by acid-catalyzed dehydration.

Figure 1: Acid-catalyzed condensation mechanism converting Cycloheptanone to its hydrazone derivative.

Experimental Protocol (Standardized)

Objective: Synthesis of high-purity Cycloheptanone 2,4-dinitrophenylhydrazone for melting point validation.

Reagents:

-

Cycloheptanone (CAS 502-42-1)[9]

-

2,4-Dinitrophenylhydrazine (Brady’s Reagent)

-

Ethanol (95%)

-

Sulfuric Acid (conc.)

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Carefully add this to 7 mL of water and 25 mL of ethanol while stirring.

-

Condensation: Add 0.5 mL of Cycloheptanone dropwise to the reagent solution.

-

Precipitation: A yellow-orange precipitate will form immediately. Allow the mixture to stand for 15 minutes to maximize yield.

-

Filtration: Collect the solid via vacuum filtration using a Büchner funnel. Wash with cold dilute ethanol (5 mL) to remove unreacted hydrazine.

-

Recrystallization (Critical): Dissolve the crude solid in a minimum amount of hot ethanol. Allow to cool slowly to room temperature, then chill in an ice bath.

-

Drying: Dry the crystals in a desiccator or oven at 60°C for 2 hours.

-

Validation: Measure the melting point. Target range: 147–148°C .[4]

Applications in Research & Drug Development[10]

Qualitative Analysis & Chromatography

While modern mass spectrometry (MS) has largely superseded derivatization for identification, 2,4-DNP derivatives remain vital in:

-

HPLC Standards: Used as a UV-active chromophore tag to detect trace ketones in biological samples.

-

TLC Monitoring: The distinct yellow spot allows for rapid visual monitoring of reaction progress involving cycloheptanone intermediates.

Pharmaceutical Intermediates

Recent literature highlights the utility of cycloheptanone derivatives in the synthesis of tropane alkaloids and psychoplastogens. The 7-membered ring structure is a key scaffold in developing analogs of bioactive compounds where ring size influences receptor binding affinity.

-

Case Study: In the synthesis of novel tropane analogs, the stability of the hydrazone moiety allows it to serve as a protecting group or a purification handle before regeneration of the ketone or reduction to the amine.

Figure 2: Purification and analysis workflow for isolating the target hydrazone.

Safety & Handling

-

Hazards: 2,4-Dinitrophenylhydrazine is shock-sensitive when dry. The derivative (Cycloheptanone 2,4-DNP) is generally stable but should be treated as a potential irritant.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Sigma-Aldrich. Cycloheptanone (2,4-dinitrophenyl)hydrazone Product Information. Link

-

NIST WebBook. 2,4-Dinitrophenylhydrazone derivatives spectral data. Link

-

American Chemical Society (JACS Au). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids (Contextual usage of cycloheptanone derivatives). Link

-

ChemicalBook. CAS 3349-73-3 Registry Data. Link

Sources

- 1. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CYCLOHEPTANONE OXIME | CAS#:2158-31-8 | Chemsrc [chemsrc.com]

- 7. CAS#:1733-62-6 | Benzophenone (2,4-dinitrophenyl)hydrazone | Chemsrc [chemsrc.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Cycloheptanone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Recrystallization of Cycloheptanone 2,4-Dinitrophenylhydrazone

These application notes provide a comprehensive guide for the purification of cycloheptanone 2,4-dinitrophenylhydrazone through recrystallization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a highly purified product for accurate characterization and further applications. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles behind each step to ensure procedural integrity and reproducibility.

Introduction: The Rationale for Recrystallization

The synthesis of 2,4-dinitrophenylhydrazone derivatives from carbonyl compounds is a classic and reliable method for their identification and characterization. The reaction between cycloheptanone and 2,4-dinitrophenylhydrazine (Brady's reagent) yields the corresponding hydrazone, which typically precipitates from the reaction mixture as a colored solid. However, this crude product is often contaminated with unreacted starting materials, particularly excess 2,4-dinitrophenylhydrazine, and other side products.

Recrystallization is a powerful purification technique for solid organic compounds. Its efficacy is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1][2][3] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, being present in smaller quantities or having different solubility profiles, remain dissolved in the cold solvent (mother liquor).

Solvent Selection: A Deliberate Choice

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The guiding principle is that "like dissolves like," but the ideal solvent should not be so effective that the compound remains in solution even at low temperatures.

For 2,4-dinitrophenylhydrazone derivatives, which are moderately polar aromatic compounds, polar protic solvents are often the first choice.

Recommended Solvents for Cycloheptanone 2,4-Dinitrophenylhydrazone

Based on established protocols for similar compounds, the following solvents are recommended for the recrystallization of cycloheptanone 2,4-dinitrophenylhydrazone:

-

Ethanol (95% or absolute): This is a widely used and generally effective solvent for a broad range of 2,4-dinitrophenylhydrazones. It often provides a good balance of solubility at high temperatures and insolubility at low temperatures.

-

Methanol: Similar to ethanol, methanol can also be an effective recrystallization solvent for this class of compounds.

-

Aqueous Ethanol: For derivatives that are highly soluble in absolute ethanol, a mixture of ethanol and water can be employed. The addition of water, a more polar solvent, decreases the overall solubility of the less polar hydrazone, facilitating crystallization upon cooling.

Rationale for Solvent Suitability

The cycloheptanone 2,4-dinitrophenylhydrazone molecule possesses both nonpolar (the cycloheptyl ring) and polar (the dinitrophenyl group and the imine bond) regions. Ethanol and methanol are effective because their polar hydroxyl groups can interact with the polar functionalities of the hydrazone, while their alkyl chains can interact with the nonpolar cycloheptyl ring. This dual character allows for sufficient dissolution at elevated temperatures. Upon cooling, the strength of these interactions decreases, and the ordered crystal lattice of the hydrazone becomes energetically more favorable.

Comparative Analysis of Potential Solvents

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Advantages | Disadvantages |

| Ethanol | 78 | 24.5 | Good solvency at high temperatures, low toxicity, readily available. | May be too good a solvent for some derivatives, leading to lower yields. |

| Methanol | 65 | 33.0 | Similar to ethanol, lower boiling point for easier removal. | Higher toxicity than ethanol.[4][5][6][7][8] |

| Water | 100 | 80.1 | Inexpensive, non-flammable. | Poor solvent for most organic compounds, including this derivative. |

| Ethyl Acetate | 77 | 6.0 | Can be effective, often used in combination with a non-polar solvent. | May not provide a steep enough solubility curve on its own. |

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Crude cycloheptanone 2,4-dinitrophenylhydrazone

-

Ethanol (95% or absolute) or Methanol

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

-

Glass rod

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude, dry cycloheptanone 2,4-dinitrophenylhydrazone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, warm Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, the flask can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities from the mother liquor.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Purity Assessment

Visualizing the Workflow

The process of synthesizing and purifying cycloheptanone 2,4-dinitrophenylhydrazone can be visualized as a logical workflow.

Caption: Workflow for the synthesis, purification, and characterization of cycloheptanone 2,4-dinitrophenylhydrazone.

Safety Considerations

-

Cycloheptanone: Flammable liquid and vapor. Causes serious eye damage and may cause respiratory irritation.[12][13]

-

2,4-Dinitrophenylhydrazine: Flammable solid. Harmful if swallowed. May cause eye irritation. It is often supplied wetted with water to reduce its explosive hazard; do not allow it to dry out completely.[14][15][16][17][18]

-

Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[19][20][21][22][23]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (central nervous system, visual organs).[4][5][6][7][8]

Always handle these chemicals in a fume hood and wear appropriate personal protective equipment. Ensure that there are no ignition sources in the vicinity when working with flammable solvents.

References

- 2,4-Dinitrophenylhydrazine Safety Data Sheet. (2013, September 26).

- Ethanol Safety Data Sheet. (2024, August 23).

- Methanol Safety Data Sheet. (2024, August 23).

- Global Chemie ASCC Limited. (2017, March). SAFETY DATA SHEET Methanol.

- Chemos GmbH & Co. KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine.

- ChemicalBook. Cycloheptanone - Safety Data Sheet.

- Fisher Scientific. (2009, April 27). Methanol - SAFETY DATA SHEET.

- ETHANOL 70% LS1196 - SAFETY DATA SHEET. (2020, October).

- MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH).

- SAFETY DATA SHEET METHANOL.

- Ethanol - MATERIAL SAFETY DATA SHEET. (2024, January 18).

- AIR LIQUIDE GAS AB. (2024, February 2). SAFETY DATA SHEET Methanol.

- Chemos GmbH & Co. KG. (2019, February 19). Safety Data Sheet: Ethanol.

- Recrystallization. (n.d.).

-

University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

- Fisher Scientific. (2024, February 9). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine.

- Experimental No. (4) Recrystallization. (2021, July 16).

- Ing. Petr Švec - PENTA s.r.o. (2025, April 8). Cyclohexanone - SAFETY DATA SHEET.

- Thermo Scientific Chemicals. (n.d.). Cyclohexanone 2,4-dinitrophenylhydrazone, 99% 25 g.

- Echemi. (n.d.). (2,4-Dinitrophenyl)hydrazine SDS.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone.

- SAFETY DATA SHEET. (n.d.). Retrieved from a representative SDS source for 2,4-Dinitrophenylhydrazine.

- Chem-Impex. (n.d.). Cyclohexanone 2,4-dinitrophenylhydrazone.

- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - Cycloheptanone.

- Recrystallization I. (n.d.).

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- TCI. (n.d.). 2,4-Dinitrophenylhydrazine, Ethanol Solution (contains sulfuric Acid) MSDS.

- TCI Chemicals. (2025, April 28). SAFETY DATA SHEET - Cyclohexanone.

- DetTX. (2023, July 27). 2,4-Dinitrophenylhydrazine.

- ChemicalBook. (n.d.). 1589-62-4(CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Product Description.

-

ResearchGate. (2022, January 2). 2, 4 dinitrophenylhydrazine is soluble in water? Retrieved from [Link]

-

ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? Retrieved from [Link]

- SIELC Technologies. (2018, May 16). Cyclohexanone 2,4-dinitrophenylhydrazone.

- European Chemicals Agency (ECHA). (n.d.). Substance Information.

-

CAS Common Chemistry. (n.d.). 1-[(4-Fluorophenyl)methyl]-1H-imidazole. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,4-Benzenetriol. Retrieved from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. agilent.com [agilent.com]

- 5. gcascc.com [gcascc.com]

- 6. fishersci.com [fishersci.com]

- 7. leap.epa.ie [leap.epa.ie]

- 8. alsafetydatasheets.com [alsafetydatasheets.com]

- 9. 环己酮 2,4-二硝基苯腙 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. uprm.edu [uprm.edu]

- 15. chemos.de [chemos.de]

- 16. fishersci.fr [fishersci.fr]

- 17. echemi.com [echemi.com]

- 18. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 19. agilent.com [agilent.com]

- 20. advancechemicals.com.au [advancechemicals.com.au]

- 21. safetymanagementkey.com [safetymanagementkey.com]

- 22. gpreinc.com [gpreinc.com]

- 23. chemos.de [chemos.de]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cycloheptanone 2,4-Dinitrophenylhydrazone

Introduction & Scope

Cycloheptanone (

To achieve low limits of detection (LOD) and high specificity, the standard analytical strategy involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH) . This reaction converts the ketone into cycloheptanone 2,4-dinitrophenylhydrazone , a stable, yellow-to-orange precipitate with a high molar absorptivity (

This Application Note provides a rigorous protocol for the derivatization, extraction, and HPLC analysis of cycloheptanone. It synthesizes regulatory standards (EPA Method 8315A) with optimized chromatographic parameters to ensure resolution from interfering aldehydes and structural isomers.

Chemical Principle: Schiff Base Formation

The detection relies on a nucleophilic addition-elimination reaction. Under acidic conditions, the hydrazine group of the DNPH reagent attacks the carbonyl carbon of the cycloheptanone. This forms a carbinolamine intermediate, which subsequently dehydrates to form the hydrazone (Schiff base).

Reaction Mechanism Visualization[1]

Figure 1: Acid-catalyzed condensation of Cycloheptanone with 2,4-DNPH to form the hydrazone derivative.[1]

Materials & Reagents

To prevent "ghost peaks" common in carbonyl analysis, all reagents must be HPLC-grade or higher.

-

Cycloheptanone Standard: >99% purity.

-

Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (recrystallized from acetonitrile if background contamination is high).

-

Acid Catalyst: Perchloric acid or Phosphoric acid (preferred for stability).

-

Solid Phase Extraction (SPE): C18 or Silica-based DNPH cartridges (e.g., Supelco LpDNPH).

-

Mobile Phase: Water (18.2 MΩ·cm) and Acetonitrile (HPLC Grade).[2]

Experimental Protocol

Preparation of DNPH Reagent (Brady's Reagent Modified)

Note: Commercially available DNPH-coated SPE cartridges are recommended for air monitoring. For liquid samples, use the following solution chemistry.

-

Dissolve 360 mg of 2,4-DNPH in 200 mL of Acetonitrile .

-

Add 25 mL of 2 N Hydrochloric Acid (or Phosphoric Acid).

-

Sonicate to ensure complete dissolution.

-

Validation Step: Analyze a blank injection of this reagent. If formaldehyde-DNPH peaks appear (common contaminant), recrystallize the raw DNPH solid.

Sample Derivatization Workflow

Figure 2: Step-by-step derivatization and extraction workflow.[4][5]

-

Buffering: Adjust 10 mL of aqueous sample to pH 3.0 using citrate buffer.

-

Reaction: Add 5 mL of DNPH reagent. Invert to mix.

-

Incubation: Allow reaction to proceed for 60 minutes at 40°C (or 2 hours at room temperature).

-

Extraction (Liquid-Liquid Option): Extract three times with Methylene Chloride (DCM). Evaporate DCM and reconstitute in Acetonitrile.

-

Extraction (SPE Option): Pass mixture through a pre-conditioned C18 cartridge. Wash with water (removes excess acid/DNPH). Elute derivative with 2-3 mL Acetonitrile.

HPLC Method Parameters

This method utilizes a high-hydrophobicity C18 column to retain the non-polar DNPH tag.

| Parameter | Setting | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Excellent resolution of hydrophobic aromatic derivatives. |

| Mobile Phase A | Water / Tetrahydrofuran (90:10 v/v) | THF improves peak shape for cyclic ketones. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for non-polar hydrazones. |

| Flow Rate | 1.5 mL/min | Optimized for 5 µm columns; reduce to 0.4 mL/min for 1.8 µm columns. |

| Injection Vol | 20 µL | Standard loop size; ensure sample solvent matches initial mobile phase. |

| Detection | UV @ 360 nm (Reference 450 nm) | Max absorption of the dinitrophenyl chromophore. |

| Column Temp | 30°C | Maintains reproducible retention times. |

Gradient Table[3]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 60 | 40 | Initial Hold |

| 1.0 | 60 | 40 | Isocratic |

| 20.0 | 20 | 80 | Linear Ramp |

| 21.0 | 0 | 100 | Wash |

| 25.0 | 60 | 40 | Re-equilibration |

Results & Discussion

Chromatographic Expectations

Cycloheptanone-DNPH is highly hydrophobic. Under the conditions above, expect the peak to elute relatively late compared to small aldehydes (formaldehyde/acetaldehyde).

-

Approximate Retention Time: 12–14 minutes (system dependent).

-

Peak Shape: Symmetrical. Tailing factor should be < 1.5.

Isomerism (Expert Insight)

DNPH derivatives of asymmetric ketones can form E (anti) and Z (syn) isomers.

-

Observation: You may see a "doublet" peak or a shoulder.

-

Resolution: Unlike aldehydes, symmetric ketones like cyclohexanone often show single peaks. However, steric hindrance in 7-membered rings (cycloheptanone) can induce conformational isomerism.

-

Action: If split peaks occur, integrate the sum of both peaks for quantitation. Adding trace phosphoric acid to the mobile phase can accelerate E/Z equilibration, merging the peaks.

Method Performance (Typical)

-

Linearity:

over 0.1 – 10 µg/mL range. -

Limit of Detection (LOD): ~0.01 µg/mL (matrix dependent).

-

Recovery: >95% using SPE extraction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Contaminated DNPH reagent | Recrystallize DNPH from hot acetonitrile. Use "Carbonyl-free" solvents. |

| Peak Tailing | Secondary interactions with silanols | Use end-capped C18 columns (e.g., Eclipse Plus). Add 10% THF to Mobile Phase A. |

| Split Peaks | E/Z Isomer separation | Integrate both peaks. Ensure column temp is stable (30-40°C). |

| Precipitate in Vial | Solubility limit reached | Dilute sample with Acetonitrile. DNPH derivatives have low solubility in water. |

References

-

US EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[4][6] SW-846.[6] [Link]

-

Uchiyama, S., et al. (2003). Acid-Catalyzed Isomerization of Carbonyl-2,4-dinitrophenylhydrazones.[7] Journal of Chromatography A. [Link]

-

Agilent Technologies. (2020). Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5990-5463EN. [Link]

Sources

Preparation of cycloheptanone derivative for carbonyl identification

Application Note: Derivatization and Identification of Cycloheptanone via 2,4-Dinitrophenylhydrazine

Abstract & Scope

This application note details the protocol for the preparation, purification, and analysis of the 2,4-dinitrophenylhydrazone (2,4-DNP) derivative of cycloheptanone . While modern spectroscopic techniques (NMR, MS) are ubiquitous, the formation of crystalline derivatives remains a critical orthogonal method for confirming the identity of carbonyl compounds, particularly in regulatory environments requiring multiple identification points.[1]

This guide addresses the specific challenges associated with medium-ring (7-membered) ketones, including conformational flexibility which can retard crystallization compared to their 6-membered analogs. We provide a self-validating protocol to obtain the derivative as a sharp-melting solid (MP: ~148°C).

Scientific Principles & Mechanism

The Chemistry of Derivatization

The reaction between cycloheptanone and 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction (condensation).[2]

-

Activation: The carbonyl oxygen of cycloheptanone is protonated by the acid catalyst (H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: The terminal nitrogen of 2,4-DNPH (the nucleophile) attacks the activated carbonyl carbon.[1]

-

Proton Transfer & Elimination: A tetrahedral intermediate forms, followed by proton transfer and the elimination of water to generate the imine (hydrazone) bond.[1]

Critical Mechanistic Insight: The pH of the reaction medium is the controlling variable.[1]

-

pH too low (< 1): The amine group of DNPH becomes protonated (

), destroying its nucleophilicity.[1] -

pH too high (> 4): The carbonyl is not sufficiently activated.[1]

-

Optimal pH: ~2.0–3.0.[1]

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of cycloheptanone with 2,4-DNPH.[1]

Materials & Reagents

| Reagent | Grade | Role | Safety Note |

| Cycloheptanone | Synthesis (>98%) | Analyte | Flammable liquid.[1] |

| 2,4-Dinitrophenylhydrazine | Reagent Grade | Derivatizing Agent | Explosive if dry.[1] Keep wetted (30% H₂O).[1] |

| Sulfuric Acid (H₂SO₄) | Concentrated | Catalyst | Corrosive.[1] Exothermic upon dilution.[1] |

| Methanol (or Ethanol) | HPLC Grade | Solvent | Flammable.[1] Toxic. |

| Water | Deionized | Solvent | - |

Experimental Protocol

Safety Alert: 2,4-DNPH is shock-sensitive when dry.[1] Always use plastic spatulas and never scrape dried material in ground-glass joints.[1]

Step 1: Preparation of Brady’s Reagent (In-Situ)

Note: While pre-made Brady's reagent is available, in-situ preparation ensures maximum activity.

-

Weigh 0.5 g of 2,4-dinitrophenylhydrazine into a 50 mL Erlenmeyer flask.

-

Add 2.5 mL of methanol and swirl.

-

Cautiously add 1.0 mL of concentrated H₂SO₄ dropwise. The heat of solution is required to dissolve the DNPH.[1]

-

If solids remain, add minimal additional methanol.[1]

-

Add 2.0 mL of water to the warm solution. (If a precipitate forms here, add just enough methanol to redissolve it).[1]

Step 2: Derivatization Reaction

-

Dissolve 0.25 g (approx. 0.26 mL) of Cycloheptanone in 5 mL of methanol .

-

Add the ketone solution to the warm Brady’s reagent prepared in Step 1.

-

Observation: A precipitate should form almost immediately.[1] For cycloheptanone, this is typically yellow-orange .[1]

-

Troubleshooting: If no precipitate forms, heat the mixture gently on a steam bath for 2-3 minutes, then allow to cool.

-

-

Allow the mixture to stand at room temperature for 15 minutes to maximize yield.

Step 3: Isolation and Purification

-

Filtration: Collect the crude solid using vacuum filtration (Hirsch or Büchner funnel).[1]

-

Wash: Wash the filter cake with 5 mL of cold 50% aqueous methanol to remove excess acid.

-

Recrystallization (Critical for MP):

Data Analysis & Validation

The identity of the derivative is confirmed by comparing its melting point to established literature values.[1][3][4]

Melting Point Data

| Compound | Derivative | Literature MP [1][2] | Observed Range (Typical) |

| Cyclopentanone | 2,4-DNP | 146°C | 144–146°C |

| Cycloheptanone | 2,4-DNP | 148°C | 147–149°C |

| Cyclohexanone | 2,4-DNP | 162°C | 160–162°C |

Expert Insight: Note the non-linear progression of melting points (5-ring < 7-ring < 6-ring). The 6-membered ring (cyclohexanone) derivative packs most efficiently in the crystal lattice, resulting in the highest melting point.[1] The 7-membered ring (cycloheptanone) has higher conformational mobility (pseudorotation), leading to a lower lattice energy and lower melting point (~148°C).[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the isolation of the cycloheptanone derivative.[1]

Troubleshooting & Expert Tips

-

Oiling Out: Cycloheptanone derivatives are more prone to "oiling out" (separating as a liquid) than cyclohexanone derivatives due to the ring flexibility.[1]

-

Solution: If an oil forms, re-heat the solution to dissolve it, add a drop of water, and scratch the inner wall of the vessel with a glass rod while cooling to induce nucleation.[1]

-

-

Color Interpretation:

-

Yellow: Indicates unconjugated ketones (like cycloheptanone).[1]

-

Red/Orange: Indicates conjugation (e.g., aromatic ketones or alpha-beta unsaturated systems).[1]

-

Note: While cycloheptanone is aliphatic, the DNP derivative often appears orange due to the nitro groups on the hydrazine; however, it should not be deep red.[1]

-

-

Cleaning: The derivative stains glass and skin permanently.[1] Use acetone for glassware cleaning immediately after use.[1]

References

-

National Institute of Standards and Technology (NIST). Cycloheptanone, 2,4-dinitrophenylhydrazone Properties.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

Louisiana University. Table of Ketone Derivative Melting Points. Available at: [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Brady's Reagent preparation).

Sources

Application Note: Isolation and Purification of Cycloheptanone 2,4-Dinitrophenylhydrazone

Abstract

This application note details the synthesis, isolation, and purification of cycloheptanone 2,4-dinitrophenylhydrazone (CAS 3349-73-3) via acid-catalyzed condensation and subsequent recrystallization from ethanol. While 2,4-dinitrophenylhydrazine (2,4-DNPH) is a standard derivatizing agent for carbonyl characterization, the isolation of high-purity crystals requires strict control over solvent polarity and thermal gradients. This guide provides a self-validating protocol for researchers requiring analytical-grade standards for melting point determination or HPLC calibration.

Chemical Mechanism & Rationale

The formation of the hydrazone derivative is a classic nucleophilic addition-elimination reaction. The reaction is acid-catalyzed, which is critical for protonating the carbonyl oxygen of the cycloheptanone, thereby increasing the electrophilicity of the carbonyl carbon.

Reaction Pathway

-

Protonation: The carbonyl oxygen accepts a proton (

), creating a resonance-stabilized carbocation. -

Nucleophilic Attack: The terminal amino group of 2,4-DNPH attacks the electrophilic carbonyl carbon.

-

Proton Transfer & Elimination: A series of proton transfers leads to the elimination of a water molecule, forming the C=N double bond (imine/hydrazone).

Mechanism Diagram

Figure 1: Acid-catalyzed condensation mechanism converting cycloheptanone to its hydrazone derivative.

Materials & Safety Criteria

Reagents

| Component | Grade | Role |

| Cycloheptanone | Synthesis Grade (>98%) | Substrate |

| 2,4-Dinitrophenylhydrazine | Moist Solid (30% H2O) | Derivatizing Agent |

| Ethanol (EtOH) | 95% or Absolute | Recrystallization Solvent |

| Sulfuric Acid (H2SO4) | Concentrated | Catalyst |

| Methanol | Analytical Grade | Reagent Solvent |

Critical Safety Protocols

-

Explosion Hazard: Dry 2,4-DNPH is shock-sensitive and explosive. Always store it wet (min. 30% water). Use plastic spatulas to avoid friction.

-

Acid Handling: The preparation of Brady’s reagent involves mixing concentrated sulfuric acid with alcohol, which is highly exothermic. Add acid to alcohol slowly with cooling.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Work inside a fume hood.

Experimental Protocols

Protocol A: Synthesis of Crude Precipitate

Objective: To generate the crude hydrazone solid from liquid cycloheptanone.

-

Prepare Brady's Reagent:

-

Dissolve 3.0 g of moist 2,4-DNPH in 15 mL of concentrated sulfuric acid. Stir gently.

-

Cautiously add this solution to a mixture of 20 mL water and 70 mL methanol (or ethanol).

-

Checkpoint: The solution should be clear orange/red. If turbid, filter before use.

-

-

Derivatization:

-

Dissolve 0.5 mL of cycloheptanone in 10 mL of ethanol.

-

Add the cycloheptanone solution to 20 mL of the prepared Brady's reagent.

-

Observation: A heavy precipitate (yellow/orange) should form immediately.

-

-

Isolation:

-

Allow the mixture to stand at room temperature for 15 minutes to maximize yield.

-

Filter the solids using a Buchner funnel under vacuum.[1]

-

Wash the filter cake thoroughly with cold water (to remove acid) and then cold ethanol (5 mL) to remove unreacted reagent.

-

Result: Crude Cycloheptanone 2,4-DNPH.

-

Protocol B: Recrystallization from Ethanol

Objective: To purify the crude solid into defined crystals for melting point analysis. Why Ethanol? The hydrazone is sparingly soluble in cold ethanol but highly soluble in hot ethanol, providing the ideal gradient for crystal growth.

Figure 2: Step-by-step workflow for the recrystallization of hydrazone derivatives.

Detailed Steps:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (~10-15 mL per gram of solid). Heat on a steam bath or hot plate (low setting).

-

Saturation: If the solid does not dissolve, add hot ethanol in small increments (1-2 mL) until the solution is clear. Do not add excess solvent, or yield will be lost.

-

Hot Filtration (Optional): If insoluble particles (dust/impurities) remain despite boiling, perform a gravity filtration through a pre-warmed funnel.

-

Crystallization: Remove the flask from heat. Cover with a watch glass and allow it to cool slowly to room temperature undisturbed.

-

Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15 minutes.

-

Collection: Filter the crystals via vacuum filtration. Wash the crystals with 2-3 mL of ice-cold ethanol.

-

Drying: Dry the crystals in a desiccator or air-dry on filter paper until a constant weight is achieved.

Characterization & Data Analysis

Upon successful isolation, the identity of the compound must be verified against literature standards.

Physical Properties Table

| Property | Value / Observation | Reference |

| Appearance | Yellow to Orange needles/plates | [1] |

| Melting Point (Lit.) | 148°C | [2][3] |

| Solubility (Cold EtOH) | Insoluble / Sparingly Soluble | [4] |

| Solubility (Hot EtOH) | Soluble | [4] |

Note: The melting point of the cycloheptanone derivative (148°C) is distinct from the cyclohexanone derivative (160°C), allowing for easy differentiation between the 6-membered and 7-membered ring ketones.

Troubleshooting Guide

-

"Oiling Out" (Liquid separates instead of crystals): This occurs if the solution is cooled too quickly or if the compound is impure. Remedy: Reheat to dissolve, add a seed crystal, and cool very slowly.

-

No Precipitate: Too much solvent was used. Remedy: Boil off excess ethanol (in a hood) to concentrate the solution, then cool again.

References

-

Sigma-Aldrich. Cycloheptanone 2,4-Dinitrophenylhydrazone Product Information. Retrieved from .

-

West Virginia University. Tables of Compounds: Physical Constants of Ketones and Derivatives. Retrieved from .

-

PubChem. Cycloheptanone 2,4-dinitrophenylhydrazone (CAS 3349-73-3). Retrieved from .

-

BenchChem. Purification of 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from .

Sources

Application Note: Standard Protocol for Derivatizing Cycloheptanone with 2,4-DNPH

Abstract

This application note outlines a high-precision protocol for the derivatization of cycloheptanone (

Principle & Mechanism

The reaction between cycloheptanone and 2,4-DNPH is a classic nucleophilic addition-elimination reaction.[1][2] The reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine.

Critical Mechanistic Insight

The pH of the reaction medium is the controlling variable.

-

pH too high (>4): The carbonyl oxygen is not sufficiently protonated; the reaction is slow.

-

pH too low (<1): The hydrazine amine group becomes protonated (

), destroying its nucleophilicity. -

Optimal pH: Approximately 3.0–3.5.

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the acid-catalyzed condensation of cycloheptanone with 2,4-DNPH.

Material Safety (Critical)

2,4-Dinitrophenylhydrazine (DNPH) is a flammable solid and explosive when dry . It is typically supplied wetted with water (approx. 30%).

-

Handling: Never allow the pure reagent to dry out completely. Use plastic or wooden spatulas (no metal) to avoid friction/shock.

-

Waste: DNPH waste must be segregated and kept wet.

-

PPE: Nitrile gloves, lab coat, and safety goggles are mandatory to prevent skin staining and exposure.

Reagent Preparation (Brady's Reagent)

Note: While phosphoric acid methods exist, the Sulfuric Acid/Methanol method is preferred for research-grade synthesis due to better solubility of the hydrophobic cycloheptanone.

Reagents Required:

-

2,4-DNPH (wetted)

-

Concentrated Sulfuric Acid (

) -

Methanol (HPLC Grade)

Protocol:

-

Weigh 1.0 g of 2,4-DNPH into a clean Erlenmeyer flask.

-

Cautiously add 2 mL of concentrated sulfuric acid.

-

Swirl gently to dissolve (exothermic).

-

Slowly add 15 mL of Methanol while stirring.

-

Caution: The mixture will get hot.

-

-

If any solids remain, filter the solution. Use freshly prepared for best results.

Experimental Protocol: Derivatization

This protocol is scaled for approximately 0.5 g of cycloheptanone.

Step 1: Reaction

-

Dissolve 0.5 g (approx. 0.53 mL) of Cycloheptanone in 10 mL of Methanol .

-

Place the ketone solution in a round-bottom flask with a magnetic stir bar.

-

Add the prepared Brady’s Reagent (from Section 4) dropwise to the stirring ketone solution.

-

Observation: A precipitate should form immediately. For cycloheptanone (aliphatic), the precipitate is typically yellow to yellow-orange .

-

-

Allow the mixture to stand at room temperature for 15–20 minutes to complete crystallization.

-

Tip: If the product "oils out" (forms a liquid layer instead of crystals), scratch the glass side with a rod or add a seed crystal. Cooling in an ice bath often forces crystallization.

-

Step 2: Isolation

-

Collect the precipitate via vacuum filtration using a Büchner funnel.[3]

-

Wash the filter cake thoroughly with:

-

20 mL of 2M HCl (removes unreacted hydrazine).

-

20 mL of cold water (removes acid).

-

10 mL of cold Ethanol (removes organic impurities).

-

Step 3: Purification (Recrystallization)

Crude derivatives often contain traces of reagent. Recrystallization is mandatory for analytical standards.

-

Dissolve the crude solid in the minimum amount of hot Ethanol (approx. 60–70°C).

-

If insoluble particles remain, hot filter the solution.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

Filter the purified crystals and dry in a desiccator or vacuum oven (40°C) for 2 hours.

Characterization & Analysis

Melting Point Analysis

The melting point is the primary rapid-validation tool.

| Compound | Molecular Weight | Literature Melting Point | Appearance |

| Cycloheptanone | 112.17 g/mol | N/A (Liquid) | Colorless Oil |

| Cycloheptanone 2,4-DNP | 292.29 g/mol | 147–148 °C [1][2] | Yellow Crystals |

Note: A melting point below 145°C indicates impurities or wet product.

HPLC Analysis

For quantitative analysis or purity assessment, use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile (ACN) / Water (60:40 Isocratic or Gradient).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV-Vis at 360 nm (Max absorption for DNPH derivatives).

-

Injection Vol: 10 µL.

-

Sample Prep: Dissolve 1 mg of derivative in 1 mL Acetonitrile.

Experimental Workflow Diagram

Figure 2: Step-by-step bench workflow for the isolation of the hydrazone derivative.

References

-

Georgia Institute of Technology. (1958). Studies in the Cycloheptane Series. Retrieved from [Link] (Confirming MP of Cycloheptanone 2,4-DNP at 147–148°C).

-

Agilent Technologies. Analysis of DNPH-Derivatized Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 2,4-dinitrophenylhydrazine from cycloheptanone derivative

Technical Support Center: Organic Synthesis & Purification Division Topic: Purification of Cycloheptanone 2,4-Dinitrophenylhydrazone Derivatives Ticket ID: #DNPH-PUR-001 Status: Open Agent: Senior Application Scientist

User Issue Summary

"I have synthesized a cycloheptanone derivative using 2,4-dinitrophenylhydrazine (2,4-DNPH). The reaction worked, but the final solid is contaminated with unreacted 2,4-DNPH (red-orange specks). Standard washing isn't removing it, and I'm worried about explosion hazards if I dry it completely. How do I purify this without decomposing my product?"

Module 1: Diagnostic & Root Cause Analysis

Before proceeding with purification, we must distinguish between entrapment and co-precipitation.

| Observation | Probable Cause | Recommended Action |

| Orange specks mixed with yellow crystals | Co-precipitation: Unreacted 2,4-DNPH crystallized alongside your product due to similar solubility profiles. | Protocol A (Solubility Tuning) |

| Uniform dark orange/red solid (no distinct specks) | Impurity Occlusion: The reagent is trapped inside the crystal lattice of your product. | Protocol B (Scavenging) |

| Oily/Sticky residue | Solvent Trapping: Residual high-boiling solvents or acids are preventing crystallization. | Protocol C (Neutralization) |

Module 2: Purification Protocols

Protocol A: Solubility Tuning (Recrystallization)

The Gold Standard for removing free reagent.

The Logic: 2,4-DNPH is moderately soluble in hot ethanol but crystallizes out upon cooling. However, its solubility in Ethanol/Water mixtures differs significantly from that of the cycloheptanone hydrazone (which is more hydrophobic).

Step-by-Step Workflow:

-

Dissolution: Place the crude solid in a flask. Add the minimum amount of hot 95% Ethanol required to dissolve the solid.

-

The Water Titration: While keeping the solution near boiling, add hot water dropwise until a faint turbidity (cloudiness) persists.

-

The Clarification: Add one final drop of hot ethanol to clear the solution.

-

Slow Cooling: Remove from heat. Allow to cool to room temperature undisturbed.

-

Why? Rapid cooling traps impurities. Slow cooling builds a pure crystal lattice that excludes the bulky DNPH reagent.

-

-

Filtration: Filter the crystals. Wash with cold 50% aqueous ethanol . The unreacted 2,4-DNPH, being more polar than the cycloheptanone derivative, will remain in the aqueous-alcoholic mother liquor.

Protocol B: The "Scavenging" Method (Chemical Modification)

Best for persistent contamination or when solubility profiles are too similar.

The Logic: Physical separation is difficult when solubilities match. This method uses Acetone to chemically convert the unreacted 2,4-DNPH into Acetone-2,4-dinitrophenylhydrazone. This byproduct is significantly more soluble in ethanol than your target cycloheptanone derivative, allowing it to stay in solution while your product precipitates.

Step-by-Step Workflow:

-

Resuspension: Suspend your crude solid in 95% Ethanol (approx. 10 mL per gram).

-

Scavenger Addition: Add Acetone (2–3 mL).

-

Reflux: Heat to reflux for 5–10 minutes. Ensure all solids dissolve.

-

Crystallization: Remove from heat. As the solution cools, the Cycloheptanone-DNPH (higher molecular weight, less soluble) will crystallize. The Acetone-DNPH (highly soluble) remains in the supernatant.

-

Wash: Filter and wash with cold ethanol.

Figure 1: The Acetone Scavenging Workflow. By converting the impurity into a more soluble derivative, separation becomes thermodynamically favorable.

Module 3: Troubleshooting & FAQs

Q1: Can I use column chromatography to purify this? A: Yes, but with caveats. 2,4-DNPH derivatives are robust, but the free reagent (2,4-DNPH) is acidic and polar. It often "streaks" or "tails" on silica gel.

-

Recommendation: Use a gradient elution starting with Hexane/Ethyl Acetate (9:1) . The less polar cycloheptanone derivative usually elutes before the free reagent. If streaking occurs, add 1% Acetic Acid to the mobile phase to suppress ionization, though this is rarely needed for the hydrazone itself.

Q2: My product is oiling out instead of crystallizing. Why? A: This usually indicates residual acid from the Brady’s Reagent (Sulfuric/Phosphoric acid).

-

The Fix: Dissolve the oil in minimal Ethyl Acetate and wash with 5% Sodium Bicarbonate solution, followed by water and brine. Dry over

and re-attempt crystallization. Note: Do not use strong base (NaOH), as it can degrade the hydrazone.

Q3: Is it safe to put the waste in the general organic solvent bin? A: ABSOLUTELY NOT. Unreacted 2,4-DNPH is a friction-sensitive explosive when dry.

-

Deactivation Protocol: Treat all mother liquors and filter papers with a dilute solution of Sodium Hypochlorite (Bleach) or NaOH before disposal. This oxidizes/degrades the hydrazine functionality.

Module 4: Safety & Handling (Critical)

Hazard Profile: 2,4-DNPH is supplied wet (approx. 30% water) to desensitize it. Risk: If you purify your product and leave the impurity (free DNPH) to dry on a filter paper, it becomes a shock-sensitive explosive.

Mandatory Safety Check:

-

Never scrape dry DNPH off a frit or funnel. Rewet it first.

-

Glassware: Rinse all flasks immediately with Acetone (which also chemically neutralizes the reagent as per Protocol B).

Figure 2: Safety State-Change Diagram. Preventing the "Dry" state is the primary safety objective.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Shriner, R. L., Fuson, R. C., & Curtin, D. Y.The Systematic Identification of Organic Compounds. 8th Ed. Wiley, 2003. (Source for derivative solubility profiles and melting points).

-

University of Georgia (UGA) Office of Research Safety. "Chemical Safety: 2,4-Dinitrophenylhydrazine." [Link] (Authoritative source for handling and disposal protocols).

-

American Chemical Society (ACS). "2,4-Dinitrophenylhydrazine (Brady's Reagent)." [Link] (Historical context and general reactivity).

Sources

Technical Support Center: Optimizing Cycloheptanone 2,4-DNPH Synthesis

Status: Operational Ticket Topic: Yield Optimization & Troubleshooting for Cycloheptanone 2,4-Dinitrophenylhydrazone Assigned Specialist: Senior Application Scientist Target Audience: Research & Development (R&D)

Executive Summary

The synthesis of cycloheptanone 2,4-dinitrophenylhydrazone is a classic nucleophilic addition-elimination reaction used for characterization and purification. However, researchers often encounter sub-optimal yields (<60%) , "oiling out" during crystallization, or co-precipitation of unreacted reagent .

This guide moves beyond the standard textbook procedure to address the specific kinetic and thermodynamic bottlenecks associated with the seven-membered ring (cycloheptanone), which exhibits unique conformational flexibility compared to its six-membered analog.

Core Protocol: The "High-Yield" Method

Note: Standard "Brady’s Reagent" often uses phosphoric acid, which is safer but can lead to incomplete precipitation due to higher solubility of the derivative in the viscous medium. for maximum yield , the Sulfuric Acid method is superior, provided temperature is controlled.

Reagent Preparation (The Foundation)

Objective: Maximize the concentration of the active electrophile (protonated ketone) without precipitating the nucleophile (2,4-DNPH).

| Component | Quantity | Role & Criticality |

| 2,4-Dinitrophenylhydrazine | 1.0 g | The Nucleophile. Must be finely ground to ensure rapid dissolution. |

| Conc. Sulfuric Acid ( | 2.0 mL | The Catalyst. Drives protonation. Excess kills the reaction (protonates the amine). |

| Methanol (MeOH) | 15 mL | The Solvent. Preferred over Ethanol for better solubility of the 2,4-DNPH. |

| Cycloheptanone | 0.5 - 0.7 g | The Substrate. Dissolved separately in minimal MeOH. |

Step-by-Step Optimization

-

Solubilization (The Rate-Limiting Step):

-

Place 1.0 g of 2,4-DNPH in a clean Erlenmeyer flask.

-

Critical: Add the 2.0 mL of conc.

slowly to the solid. Swirl to create a slurry. The heat of solution helps dissolve the hydrazine. -

Why: This ensures the hydrazine is fully available before the bulk solvent is added, preventing "brick dust" (unreacted reagent) contamination later.

-

-

Dilution:

-

Reaction:

-

Dissolve the Cycloheptanone in 5 mL of Methanol.

-

Add the ketone solution to the hydrazine solution dropwise with vigorous stirring.

-

Hold Time: Allow to stand for 15–20 minutes.

-

Observation: A yellow-orange precipitate should form immediately.

-

-

Crystallization Management:

-

If no precipitate forms (common with cycloheptanone due to ring flexibility/solubility), add Water dropwise until the solution reaches the "cloud point" (just turbid).

-

Cool on ice for 30 minutes.

-

Mechanism & Kinetic Bottlenecks

Understanding the mechanism is the key to troubleshooting. The reaction is acid-catalyzed , but the pH curve is bell-shaped.

-

Too Acidic (pH < 1): The hydrazine (

) becomes protonated ( -

Too Basic (pH > 4): The carbonyl oxygen is not sufficiently protonated to be attacked by the weak nucleophile. Reaction slows.

Visualization: Acid-Catalyzed Mechanism

Caption: The reaction pathway requires a delicate balance of acidity to activate the ketone without deactivating the hydrazine nucleophile.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is common with cycloheptanone derivatives due to their lower melting points compared to cyclohexanone analogs, or the presence of solvent impurities. Corrective Action:

-

Scratching: Vigorously scratch the side of the glass vessel with a glass rod at the air-liquid interface to induce nucleation.

-

Seeding: If you have a tiny crystal from a previous batch, add it.

-

Solvent Swap: Re-dissolve the oil in minimal hot Ethanol. Add water dropwise until cloudy, then cool very slowly to room temperature before moving to ice. Rapid cooling traps impurities and causes oiling.

Issue 2: "My yield is low (<40%)."

Diagnosis: Likely an equilibrium issue. The reaction produces water. If the solvent is "wet" (low grade) or if the equilibrium isn't pushed, yield suffers. Corrective Action:

-

Concentration: Your reaction mixture might be too dilute. Evaporate 30% of the solvent volume.

-

Acidity Check: If you used excess acid, neutralize slightly with sodium acetate to bring the pH to ~3.5–4.0.

Issue 3: "The precipitate is brick-red/dull instead of bright orange/yellow."

Diagnosis: Contamination with unreacted 2,4-DNPH or oxidation products. Corrective Action:

-

Recrystallization: This is mandatory for analytical purity.

-

Solvent: 95% Ethanol is standard.[3]

-

Alternative: If solubility is poor, use Ethyl Acetate/Hexane (1:3 ratio).

-

-

Wash: Wash the crude solid thoroughly with cold 2M HCl, then water, to remove unreacted hydrazine (which is soluble in acid) before recrystallizing.

Visualization: Troubleshooting Logic Tree

Caption: Decision matrix for rapid diagnosis of synthesis failures.

Analytical Data & Verification

Do not rely on literature melting points alone, as values for cycloheptanone derivatives can vary based on the specific isomer ratios (E/Z) and heating rates.

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Needles | Red shift indicates conjugation or impurity. |

| Melting Point | Determine Empirically | Generally lower than cyclohexanone analog (~160°C).[4][5] Consult Vogel or Beilstein for specific isomer data. |

| Recrystallization Solvent | Ethanol (95%) | First choice.[3] |

| Alternative Solvent | Ethyl Acetate / Hexane | Use if Ethanol fails to crystallize. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C.The Systematic Identification of Organic Compounds, 6th Ed.; Wiley: New York, 1980.

-

LibreTexts Chemistry. 2.10: The Preparation of Cyclohexanone 2,4-Dinitrophenylhydrazone.Link (Generalizable protocol for cyclic ketones).

-

BenchChem. A Comparative Guide to Recrystallization Solvents for Dinitrophenylhydrazones.Link (Solvent selection data).

Sources

Technical Support Center: Purification of Cycloheptanone 2,4-Dinitrophenylhydrazone

Case ID: DNPH-C7-PURITY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are dealing with the 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative of cycloheptanone .[1][2][3] This derivative is typically synthesized to characterize the ketone via melting point determination or HPLC analysis.

Common issues with this synthesis include the co-precipitation of unreacted reagent (2,4-dinitrophenylhydrazine), occlusion of reaction solvents (leading to "oiling out"), and acid residue contamination.

| Property | Specification | Notes |

| Target Molecule | Cycloheptanone 2,4-dinitrophenylhydrazone | C₁₃H₁₆N₄O₄ |

| Appearance | Yellow to Orange Crystalline Solid | Color deepens with conjugation; C7 is typically orange. |

| Melting Point | ~146–148°C [1][2] | Distinct from Cyclohexanone analog (~160°C).[4] |

| Solubility | Low in water; Moderate in hot Ethanol | Recrystallization Solvent: Ethanol (95%) |

Diagnostic Triage: What is wrong with your sample?

Before proceeding, match your observation to the likely impurity.

| Observation | Likely Cause | Immediate Action |

| Red/Orange Specks | Unreacted 2,4-DNPH reagent | Perform Hot Filtration (See Section 3). |

| Oily/Sticky Solid | Solvent occlusion or unreacted ketone | Perform Trituration or Slow Cooling . |

| Melting Point < 140°C | Wet sample or significant impurity | Dry thoroughly; Recrystallize. |

| Darkening over time | Acid residue (H₂SO₄/HCl) | Wash with Sodium Bicarbonate . |

The Gold Standard Protocol: Recrystallization

Recrystallization from ethanol is the primary method for purifying this compound. The solubility differential between the hydrazone (product) and the unreacted hydrazine (reagent) in hot ethanol is the key mechanism.

Reagents Required

-

Ethanol (95%)

-

Deionized Water

-

5% Sodium Bicarbonate (

) solution (if acid residue is suspected)

Step-by-Step Workflow

-

Preliminary Wash (Crucial for Acid Removal):

-

If your crude solid was filtered directly from an acidic reaction mixture (Brady’s reagent), suspend the solid in cold 5%

solution. Stir for 5 minutes to neutralize trapped acid. -

Filter and wash copiously with water. Acid residues catalyze decomposition and darkening.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol (approx. 10-15 mL per gram of solid).

-

Heat on a steam bath or hot plate (with magnetic stirring) until the solution boils gently.

-

Note: If the solid does not dissolve, add more ethanol in small aliquots (1-2 mL).

-

-

Hot Filtration (The "Red Speck" Removal):

-

Observation: If you see small, bright red/orange particles that refuse to dissolve even in boiling ethanol, this is likely unreacted 2,4-dinitrophenylhydrazine (which is less soluble than the product).

-

Action: While the solution is still near boiling, gravity filter it through a pre-warmed funnel/fluted filter paper. The product passes through; the impurity stays on the paper.

-

-